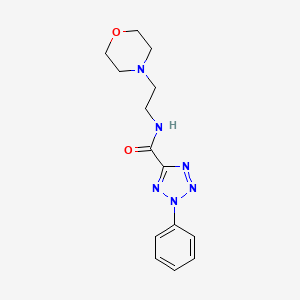
N-(2-morpholinoethyl)-2-phenyl-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-morpholinoethyl)-2-phenyl-2H-tetrazole-5-carboxamide (METC) is a tetrazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Applications De Recherche Scientifique
Corrosion Inhibition
Morpholine derivatives, including N-(2-morpholinoethyl)-2-phenyl-2H-tetrazole-5-carboxamide, have been evaluated for their corrosion inhibition properties. Studies have shown that morpholine and piperazine-based carboxamide derivatives can significantly inhibit the corrosion of mild steel in acidic media. The efficiency of these inhibitors is attributed to the formation of a protective film on the metal surface, which blocks the active corrosion sites. The inhibitory effects are influenced by the concentration of the inhibitors and the temperature of the environment (Nnaji et al., 2017).
Synthetic Methodologies
N-(2-morpholinoethyl)-2-phenyl-2H-tetrazole-5-carboxamide and related compounds serve as key intermediates in the synthesis of various heterocyclic compounds. For instance, N-Morpholinomethyl-5-lithiotetrazole has been used for the one-pot synthesis of 5-(1-hydroxyalkyl)tetrazoles, demonstrating broad substrate scope and functional group tolerance. This methodology avoids the use of hazardous cyanide or azide-based reagents, offering a safer alternative for synthesizing tetrazoles (Alexakos & Wardrop, 2019).
Antimicrobial Agents
The incorporation of the morpholine moiety into 1,2,4-triazole derivatives has shown promising antimicrobial activities. Certain morpholine-4ylethyl-3H-1,2,4-triazole-3-ones were found to possess good to moderate antimicrobial activity against a range of pathogens. This illustrates the potential of N-(2-morpholinoethyl)-2-phenyl-2H-tetrazole-5-carboxamide derivatives in the development of new antimicrobial agents (Sahin et al., 2012).
Mécanisme D'action
Target of Action
Morpholine derivatives have been associated with various targets, includingmonoamine oxidase A (MAO-A) and sigma-1 receptors .
Mode of Action
For instance, some morpholine derivatives act as inhibitors of MAO-A , an enzyme involved in the breakdown of neurotransmitters . Others have been found to exhibit antagonistic activity against sigma-1 receptors , which are involved in modulating pain perception .
Biochemical Pathways
If the compound acts as an mao-a inhibitor, it could potentially affect themetabolism of monoamine neurotransmitters , leading to increased levels of these neurotransmitters in the brain . If it acts as a sigma-1 receptor antagonist, it could influence pain signaling pathways .
Pharmacokinetics
Morpholine derivatives are generally known to have good bioavailability and are often well-absorbed and distributed in the body .
Result of Action
If it acts as an mao-a inhibitor, it could potentially lead toincreased levels of monoamine neurotransmitters in the brain, which could have antidepressant effects . If it acts as a sigma-1 receptor antagonist, it could potentially reduce pain perception .
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-phenyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c21-14(15-6-7-19-8-10-22-11-9-19)13-16-18-20(17-13)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAOOFNUBPZLDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=NN(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B2892571.png)
![N-[1-(3,4-Dimethylphenyl)sulfanylbutan-2-yl]prop-2-enamide](/img/structure/B2892572.png)
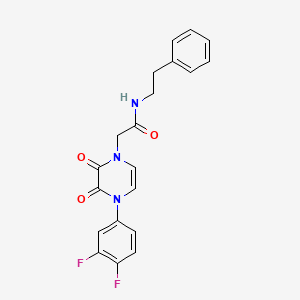
![4-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide](/img/structure/B2892575.png)
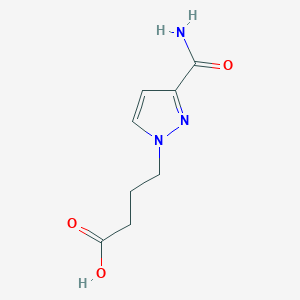
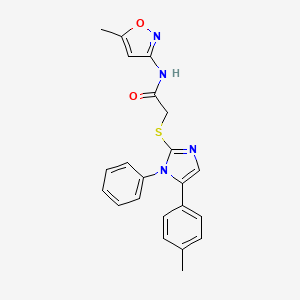
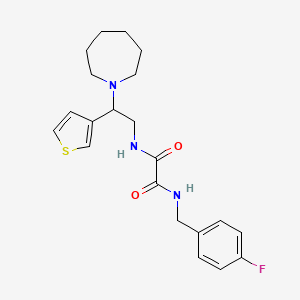
![1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B2892580.png)
![5-chloro-2-(methylsulfanyl)-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyrimidine-4-carboxamide](/img/structure/B2892583.png)
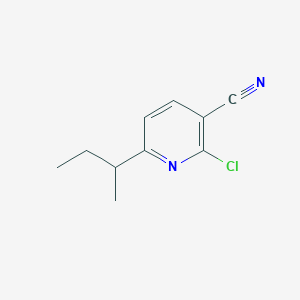
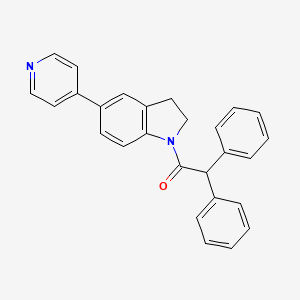

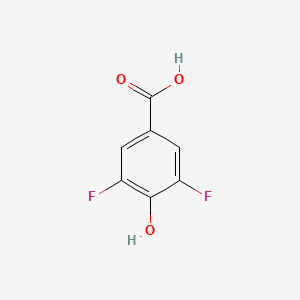
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2892593.png)